molecular formula C17H13FN2O3S B2550646 N'-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034254-31-2

N'-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2550646
CAS No.: 2034254-31-2
M. Wt: 344.36
InChI Key: KQLREZXWKIRWSA-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a fluorophenyl group, a thiophenyl-furan moiety, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophen-3-yl-furan-2-yl intermediate, which is then coupled with a 2-fluorophenyl group through a series of condensation reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl and furan moieties can be oxidized to form sulfoxides or sulfones and furanones, respectively.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide or sulfone derivatives, while reduction of the amide group can produce corresponding amines.

Scientific Research Applications

N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photophysical properties.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or polymers with specific functionalities.

Mechanism of Action

The mechanism by which N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways, depending on the structural compatibility and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
  • N’-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
  • N’-(2-methylphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide

Uniqueness

N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-13-3-1-2-4-14(13)20-17(22)16(21)19-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLREZXWKIRWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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